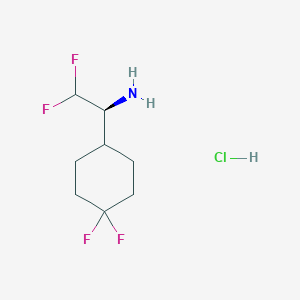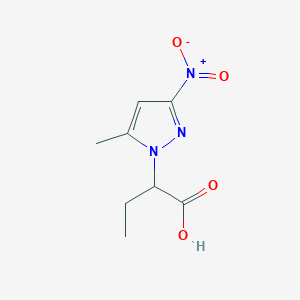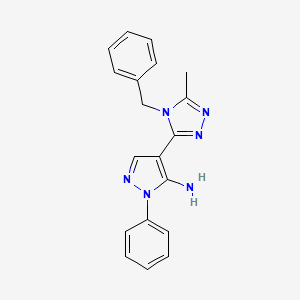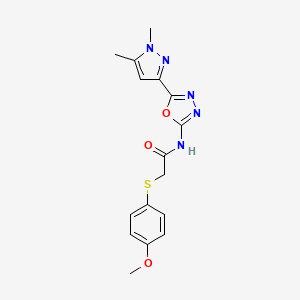
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride: is a synthetic organic compound characterized by the presence of multiple fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride typically involves several steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the difluoro groups.
Formation of Intermediate: The difluorocyclohexane is then subjected to amination reactions to introduce the ethanamine moiety.
Chiral Resolution: The resulting mixture is resolved to obtain the (1S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the fluorination and amination steps under controlled conditions.
Continuous Flow Systems: Employing continuous flow reactors to improve efficiency and yield.
Purification: Using crystallization or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Compounds with hydroxyl or amino groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and receptor interactions.
Industrial Chemistry: It serves as a precursor in the synthesis of more complex fluorinated compounds used in agrochemicals and materials science.
Wirkmechanismus
The mechanism by which (1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes, depending on its application.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride: can be compared with other fluorinated amines:
-
Similar Compounds
(1R)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine: The enantiomer of the compound, differing in its stereochemistry.
4,4-Difluorocyclohexylamine: Lacks the ethanamine moiety, making it less complex.
2,2-Difluoroethylamine: Contains fewer fluorine atoms and a simpler structure.
-
Uniqueness: : The presence of multiple fluorine atoms and the specific stereochemistry of This compound confer unique chemical properties, such as increased stability and specific biological activity, distinguishing it from similar compounds.
This compound , covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGZSJBLROMIW-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)

![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![4-[(2-chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine](/img/structure/B2834606.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)






![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
